molecular formula C25H25N5O2 B2877332 5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1170429-12-5

5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2877332
CAS No.: 1170429-12-5
M. Wt: 427.508
InChI Key: GMCQLORAKNUAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one” is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperazine, and a pyridinone . The benzimidazole group is a key pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been achieved through a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The benzimidazole group is a key component of the molecule, and it is known to interact with proteins and enzymes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine is a key step in the synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by its complex molecular structure. For example, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .

Scientific Research Applications

Synthesis of Novel Chemical Compounds

  • Synthesis of Novel Derivatives: Research has led to the synthesis of new chemical compounds containing benzofuran, imidazole, pyridine, and piperazine moieties. These compounds have been developed using various synthetic routes and their structures confirmed through elemental analyses and spectral data (Abdelhamid, Fahmi, & Alsheflo, 2012).

Development of Medical Imaging Agents

  • Medical Imaging Agents: A study on mixed ligand tricarbonyl complexes, involving various ligands like imidazole and pyridine, demonstrated their potential in labeling bioactive molecules. These complexes could be used in developing medical imaging agents for diagnostic purposes (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Development of Receptor Antagonists

  • Designing Receptor Antagonists: The creation of serotonin 5-HT2 antagonists involved synthesizing compounds with structures incorporating elements like indole, piperidine, and piperazine. This research contributes to the development of receptor-specific drugs (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

Pharmaceutical Applications in Diabetes

Research in Antimicrobial Agents

  • Antimicrobial Research: Various novel 1,2,4-triazole derivatives have been synthesized, showing antimicrobial activities. These compounds, with structural elements like piperazine, have potential applications in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Contributions to Drug Discovery

  • Drug Discovery and Development: The chemical structure has been utilized in the discovery of novel drug candidates. For instance, in the development of acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitors, this structure was instrumental in enhancing oral absorption and solubility, key factors in the development of effective drugs (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in drug discovery. The benzimidazole group is a key pharmacophore in drug discovery, and compounds containing this group have been extensively utilized as a drug scaffold in medicinal chemistry .

Properties

IUPAC Name

5-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c31-24-11-10-20(16-26-24)25(32)29-14-12-28(13-15-29)18-23-27-21-8-4-5-9-22(21)30(23)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCQLORAKNUAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CNC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.